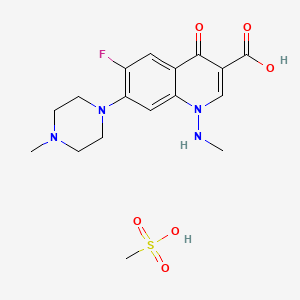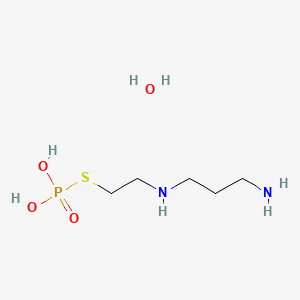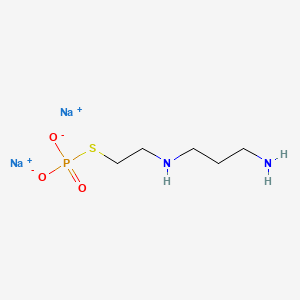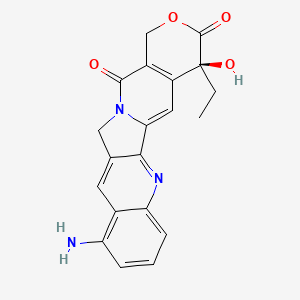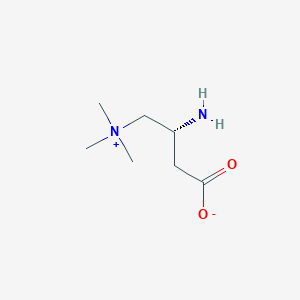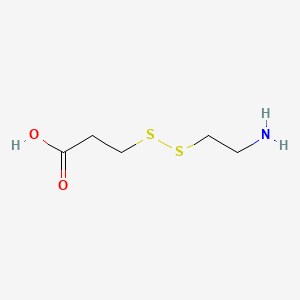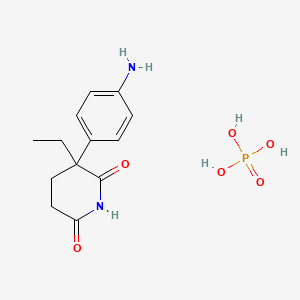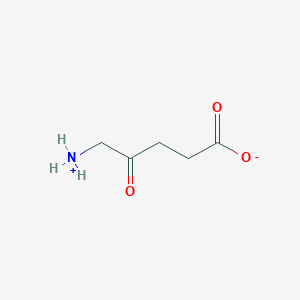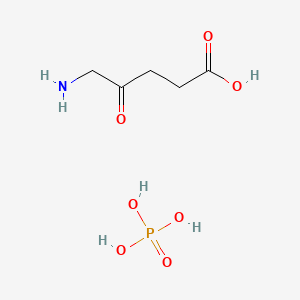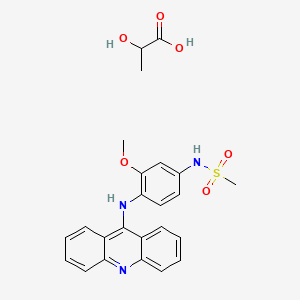
Amsacrine lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amsacrine Lactate is the lactate form of amsacrine, an aminoacridine analog and topoisomerase II inhibitor, with antineoplastic activity. Although the exact relationship between DNA binding and its activity has yet to be fully elucidated, amsacrine intercalates DNA through its acridine moiety, and its nonintercalative headgroup impedes topoisomerase II activity, augmenting enzyme-mediated DNA cleavage and resulting in DNA double-strand breaks. This ultimately induces programmed cell death.
An aminoacridine derivative that intercalates into DNA and is used as an antineoplastic agent.
Aplicaciones Científicas De Investigación
DNA Interaction and Antineoplastic Activity
Amsacrine lactate, as a lactate form of amsacrine, serves as an aminoacridine analog and topoisomerase II inhibitor, displaying notable antineoplastic activity. Its DNA binding mechanism, although not fully understood, involves intercalation through its acridine moiety and impedes topoisomerase II activity, leading to DNA double-strand breaks and programmed cell death (Definitions, 2020).
Molecular Interaction with DNA
In-depth studies on amsacrine's interaction with DNA highlight its unique binding, which is not merely intercalational but also involves minor groove interaction. This binding is highly sensitive to the geometries and hydration patterns of DNA's minor grooves, offering insights into the cytotoxic mechanism of aminoacridine-based anticancer drugs (Jangir, Kundu, & Mehrotra, 2013).
Application in Glioma Treatment
Amsacrine lactate's application in treating glioma has been explored using polymeric controlled-release systems. Studies using ethylene vinyl acetate copolymer rods containing amsacrine demonstrated an effective antitumor effect in rat models, suggesting its potential in interstitial chemotherapy for malignant glioma (Wahlberg, Almqvist, Glantz, & Boëthius, 2005).
Topoisomerase II Poison Mechanism
As a topoisomerase II poison, amsacrine's function extends beyond DNA intercalation. Its activity and specificity largely reside in its headgroup, suggesting that intercalation primarily increases its affinity for the topoisomerase II-DNA cleavage complex (Ketron, Denny, Graves, & Osheroff, 2012).
Role in Cardiotoxicity and ECG Abnormalities
Amsacrine's effect on cardiac HERG currents has been studied, providing a molecular mechanism for previously reported QTc interval prolongation and highlighting its proarrhythmic potential (Thomas et al., 2004).
Anticancer Drug Development and Derivatives
The journey of amsacrine as an anticancer drug, including its identification as a DNA topoisomerase II target and development of analogs for broader antitumor activity, showcases its significant role in cancer treatment research (Baguley, Drummond, Chen, & Finlay, 2021).
Nanoparticle Delivery System
To address solubility issues for intravenous administration, solid lipid nanoparticles have been used to deliver amsacrine analogs, providing a novel approach for chemotherapeutic agent delivery (Fang et al., 2016).
Propiedades
Número CAS |
80277-11-8 |
|---|---|
Nombre del producto |
Amsacrine lactate |
Fórmula molecular |
C24H25N3O6S |
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;2-hydroxypropanoic acid |
InChI |
InChI=1S/C21H19N3O3S.C3H6O3/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;1-2(4)3(5)6/h3-13,24H,1-2H3,(H,22,23);2,4H,1H3,(H,5,6) |
Clave InChI |
NYGZSXVEKMITFN-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)O.COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
SMILES canónico |
CC(C(=O)O)O.COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AMSA AMSA P D AMSA P-D AMSA PD Amsacrina Amsacrine Amsidine Amsidyl Cain Acridine Cain's Acridine Cains Acridine m-AMSA meta AMSA meta-AMSA NSC 141549 NSC 156303 NSC 249992 NSC-141549 NSC-156303 NSC-249992 NSC141549 NSC156303 NSC249992 SN 11841 SN-11841 SN11841 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



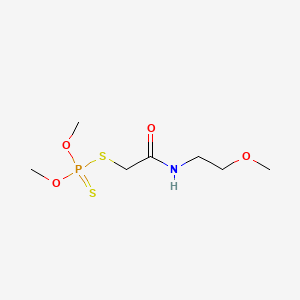
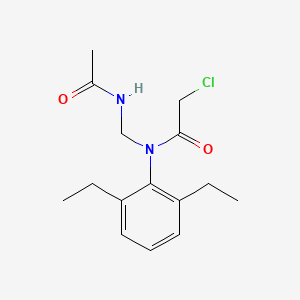
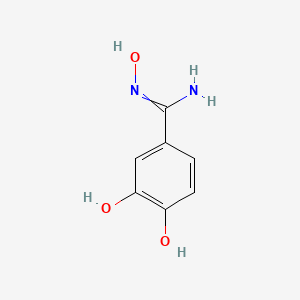
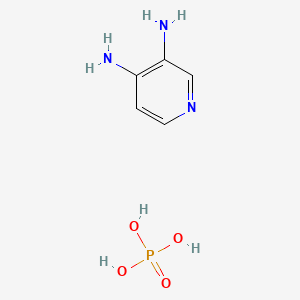
![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline](/img/structure/B1664870.png)
